

Glyceryl 1-monooctanoate in vitro in vivo correlation

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Compound Focus: Glyceryl 1-monooctanoate

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Comparison of Key Monoglycerides in Drug Delivery

Monoglyceride	Key Characteristics & Functions	Common Formulation Types	Reported Experimental Data
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| **Glyceryl Monooleate (GMO)** [1] [2] | - **Amphiphilic lipid** that self-assembles in water. [1]

- Forms **thermodynamically stable liquid crystal nanostructures** (e.g., cubosomes, hexosomes). [1]
- **GRAS (Generally Recognized as Safe)** status by FDA. [1] | - Lyotropic liquid crystal dispersions. [1]
- Cubic nanoparticles for oral delivery. [2] | - **Particle Size:** Nanostructures in the nanoscale range. [1]
- **Drug Release:** One study showed 96% drug release at 42°C from a GMO/GMS blend. [2] | | **Glyceryl Monostearate (GMS)** [3] [2] | - **Amphiphilic lipid** with a single fatty acid chain. [3]
- **Generally recognized as safe (GRAS).** [3]
- Used to create a **monolithic matrix** in hybrid nanoparticles. [3] | - Lipid-polymer hybrid nanoparticles (LPHNPs). [3]
- Melt granulation for sustained release. [4]
- Binary blends with GMO for thermo-responsive systems. [2] | - **Particle Size:** LPHNPs ranging from ~420-725 nm. [3]
- **Entrapment Efficiency:** High EE (>85%) for a poorly soluble drug. [3]
- **Drug Release:** Slower release rate compared to PEG-based formulations in vivo. [4] | | **Glyceryl 1-Monooctanoate** | *Information not specifically available in the search results.* | *Information not*

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Experimental Protocols for Monoglyceride Systems

Here are detailed methodologies for formulating and characterizing monoglyceride-based delivery systems, which can be adapted for **glyceryl 1-monooctanoate**.

Preparation of Lipid-Polymer Hybrid Nanoparticles (LPHNPs)

This method, used for GMS-based systems, can serve as a template [3]:

- **Lipid Phase:** Dissolve the monoglyceride (e.g., 50 mg) and the poorly water-soluble drug (e.g., 100 mg) in an organic solvent like methanol.
- **Polymer Phase:** Dissolve a polymer like Chitosan (e.g., 25-100 mg) in a weak acid solution (e.g., 0.1% acetic acid) and filter.
- **Aqueous Phase:** Dissolve a stabilizer like Poloxamer 188 (e.g., 10-30 mg) in purified water.
- **Emulsification:** Combine the lipid and polymer phases with heating (e.g., 70°C). Mix this with the aqueous phase and sonicate.
- **Formation:** Cool the mixture rapidly in an ice bath to crystallize the lipid and form solid nanoparticles.

Preparation of Lyotropic Liquid Crystal Dispersions

This protocol is standard for GMO-based nanostructures [1]:

- **Organic Solution:** Dissolve the monoglyceride (e.g., 90 mg) in ethanol.
- **Aqueous Solution:** Dissolve a stabilizing surfactant (e.g., Poloxamer 407 at 0.4% w/v) in water.
- **Homogenization:** Add the aqueous solution dropwise to the organic phase under high-speed homogenization (e.g., 18,500 rpm) for multiple cycles at room temperature.
- **Remote Drug Loading:** For hydrophilic drugs like Doxorubicin HCl, a remote loading technique can be used. The nanostructures are first prepared with an ammonium sulfate solution, then centrifuged and resuspended in the drug solution to facilitate high encapsulation efficiency.

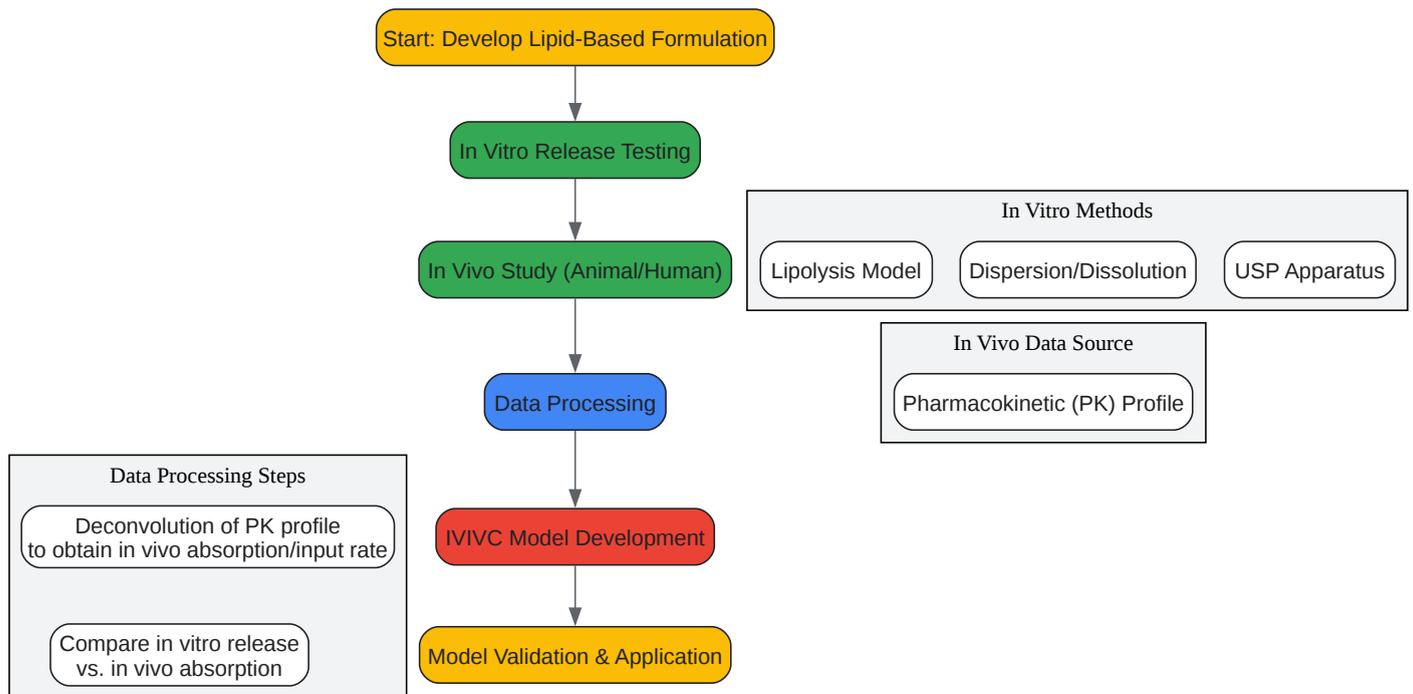
Critical Quality Attribute (CQA) Characterization

These are essential tests for any monoglyceride formulation [1] [3]:

- **Particle Size & Distribution:** Use Photon Correlation Spectroscopy (PCS) / Dynamic Light Scattering (DLS). Report the mean size and Polydispersity Index (PDI).
- **Zeta Potential:** Use PCS to measure surface charge, which indicates colloidal stability.
- **Entrapment Efficiency (EE):** Separate untrapped drug (e.g., via centrifugation or dialysis). Calculate EE% as $(\text{Total drug} - \text{Free drug}) / \text{Total drug} \times 100$.
- **In-Vitro Drug Release:** Use dialysis membranes in release media (e.g., PBS at pH 7.4). Sample the medium at predetermined times and analyze drug content.

IVIVC Development Workflow for Lipid-Based Formulations

Establishing a predictive IVIVC is challenging for complex lipid-based systems. The following workflow outlines the general process based on regulatory guidance and research, which can be applied to monoglyceride formulations [5] [6].



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Key Challenges and Strategies for Lipid Formulation IVIVC

The complex in vivo processing of lipid formulations makes establishing a robust IVIVC difficult. Here are the main challenges and potential solutions [7] [6]:

- **Challenge: Dynamic In Vivo Processing.** Unlike conventional solid dosage forms, lipid formulations undergo digestion, solubilization, and potential lymphatic transport, which are hard to replicate *in vitro*.
- **Strategy: Use Biorelevant Models.** Employ advanced *in vitro* lipolysis models that simulate gastrointestinal digestion more closely than simple dissolution tests.
- **Challenge: Lack of Standardization.** No single *in vitro* method is universally accepted or predictive for all lipid-based formulations.
- **Strategy: Formulation-Specific Approach.** The IVIVC model is highly dependent on the specific formulation. A correlation developed for one lipid system may not apply to another.
- **Challenge: Variable Correlation Levels.** A Level A correlation (point-to-point) is the most predictive but also the most difficult to achieve.
- **Strategy: Aim for Lower-Tier Correlations.** For formulation development and ranking, Level B (comparing mean dissolution and residence times) or Level C (linking a single time point to a PK parameter) correlations can be sufficiently informative.

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